molecular formula C9H11ClN2O2 B1409111 3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester CAS No. 1521263-36-4

3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester

Cat. No.: B1409111
CAS No.: 1521263-36-4
M. Wt: 214.65 g/mol
InChI Key: PJFXEAFIENOHLF-UHFFFAOYSA-N
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Description

3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester is an organic compound with a molecular structure that includes a chloro-substituted pyrazine ring and an ethyl ester functional group

Scientific Research Applications

3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group on the pyrazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: 3-(6-Chloro-pyrazin-2-yl)-propionic acid.

    Reduction: 3-(6-Chloro-pyrazin-2-yl)-propanol.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester involves its interaction with specific molecular targets. The chloro group on the pyrazine ring can participate in hydrogen bonding and van der Waals interactions with target proteins or enzymes. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Chloro-pyrazin-2-yl)-benzoic acid
  • 3-(6-Chloro-pyrazin-2-yl)-piperidine-1-carboxylic acid tert-butyl ester

Uniqueness

3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester is unique due to its specific combination of a chloro-substituted pyrazine ring and an ethyl ester group. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

ethyl 3-(6-chloropyrazin-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-2-14-9(13)4-3-7-5-11-6-8(10)12-7/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFXEAFIENOHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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